4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
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Overview
Description
4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of amino, trifluoromethoxy, and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The biphenyl precursor undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The trifluoromethyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amino group may form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4’-(trifluoromethyl)biphenyl: Lacks the trifluoromethoxy group, which may affect its chemical properties and applications.
4-Amino-4’-(trifluoromethoxy)biphenyl: Lacks the trifluoromethyl group, leading to differences in reactivity and biological activity.
Uniqueness
4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)12-7-9(21)3-6-11(12)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATVOPCYVXCLDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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